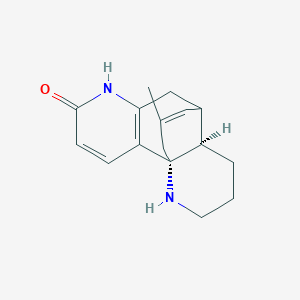

(-)-Huperzine B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

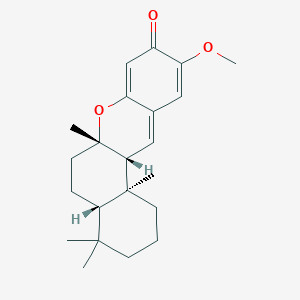

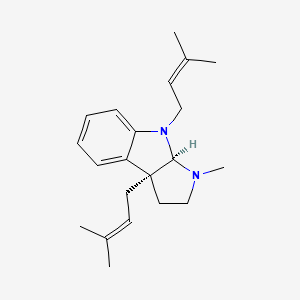

(-)-Huperzine B: is a naturally occurring sesquiterpene alkaloid found in the firmoss Huperzia serrata. It has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The compound is known for its ability to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby enhancing cholinergic neurotransmission.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Huperzine B involves several steps, starting from readily available starting materials. One common synthetic route includes the use of a Diels-Alder reaction followed by a series of functional group transformations. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as Huperzia serrata, followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound to meet pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions: (-)-Huperzine B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halides or amines in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, (-)-Huperzine B is used as a model compound to study stereoselective synthesis and reaction mechanisms.

Biology: Biologically, the compound is studied for its neuroprotective properties and its ability to enhance cognitive function.

Medicine: In medicine, this compound is being investigated as a potential treatment for Alzheimer’s disease and other neurodegenerative disorders due to its acetylcholinesterase inhibitory activity.

Industry: Industrially, this compound is used in the development of pharmaceuticals and nutraceuticals aimed at improving cognitive health.

Mecanismo De Acción

The primary mechanism of action of (-)-Huperzine B involves the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This action is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent.

Comparación Con Compuestos Similares

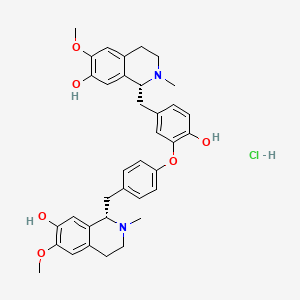

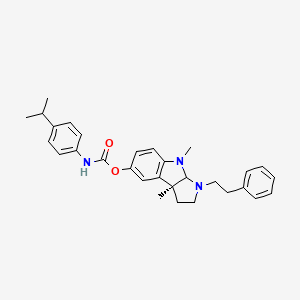

Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Galantamine: A natural alkaloid with acetylcholinesterase inhibitory activity.

Rivastigmine: A carbamate derivative that inhibits both acetylcholinesterase and butyrylcholinesterase.

Uniqueness: (-)-Huperzine B is unique due to its natural origin and its potent, reversible inhibition of acetylcholinesterase. Unlike some synthetic inhibitors, this compound has a favorable safety profile and is less likely to cause severe side effects.

Propiedades

Fórmula molecular |

C16H20N2O |

|---|---|

Peso molecular |

256.34 g/mol |

Nombre IUPAC |

(1R,10R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-5-one |

InChI |

InChI=1S/C16H20N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h4-5,7,11-12,17H,2-3,6,8-9H2,1H3,(H,18,19)/t11?,12-,16-/m1/s1 |

Clave InChI |

YYWGABLTRMRUIT-ZLXOECBPSA-N |

SMILES isomérico |

CC1=CC2CC3=C(C=CC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4 |

SMILES canónico |

CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Methylpyrrol-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B10837990.png)

![3-(8-Guanidino-octanoylamino)-N-[2-(4-methoxy-phenyl)-ethyl]-succinamic acid](/img/structure/B10837994.png)

![(3R)-5-(2,6-dichlorobenzoyl)oxy-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid](/img/structure/B10837997.png)

![2-[[7-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetic acid](/img/structure/B10838006.png)

![[5-Hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-6-(pyrrolidin-1-ylmethylidene)-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B10838045.png)

![(R)-3-(3-Hexylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane](/img/structure/B10838050.png)

![4-Benzyl-9-(4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B10838058.png)